N-((5-methylisoxazol-4-yl)methyl)-2-(pyridin-3-yl)acetamide
Description
N-((5-methylisoxazol-4-yl)methyl)-2-(pyridin-3-yl)acetamide: is an organic compound that features a unique structure combining an isoxazole ring and a pyridine ring
Properties
IUPAC Name |
N-[(5-methyl-1,2-oxazol-4-yl)methyl]-2-pyridin-3-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-9-11(8-15-17-9)7-14-12(16)5-10-3-2-4-13-6-10/h2-4,6,8H,5,7H2,1H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FECDTJDWRASMME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CNC(=O)CC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-methylisoxazol-4-yl)methyl)-2-(pyridin-3-yl)acetamide typically involves the following steps:
Formation of the isoxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the pyridine ring: This step involves the coupling of the isoxazole derivative with a pyridine derivative, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Acetylation: The final step involves the acetylation of the intermediate product to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of This compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-((5-methylisoxazol-4-yl)methyl)-2-(pyridin-3-yl)acetamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
N-((5-methylisoxazol-4-yl)methyl)-2-(pyridin-3-yl)acetamide: has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and inflammatory diseases.
Biological Research: The compound is used as a probe to study various biological pathways and molecular interactions.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-((5-methylisoxazol-4-yl)methyl)-2-(pyridin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
N-((5-methylisoxazol-4-yl)methyl)-2-(pyridin-3-yl)acetamide: can be compared with other compounds that have similar structural features or biological activities. Some similar compounds include:
N-((5-methylisoxazol-4-yl)methyl)-2-(pyridin-2-yl)acetamide: Differing in the position of the pyridine ring.
N-((5-methylisoxazol-4-yl)methyl)-2-(pyridin-4-yl)acetamide: Differing in the position of the pyridine ring.
N-((5-methylisoxazol-4-yl)methyl)-2-(quinolin-3-yl)acetamide: Featuring a quinoline ring instead of a pyridine ring.
The uniqueness of This compound lies in its specific combination of the isoxazole and pyridine rings, which may confer distinct biological activities and chemical properties.
Biological Activity
N-((5-methylisoxazol-4-yl)methyl)-2-(pyridin-3-yl)acetamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C12H12N4O
- Molecular Weight : 232.25 g/mol
- SMILES Notation : CC1=NN(C(=O)C2=CN=CC=C2)C(=C1)C=C
This compound exhibits its biological activity primarily through modulation of specific receptors in the nervous system. It has been shown to selectively activate the M1 muscarinic acetylcholine receptor, which plays a crucial role in cognitive functions such as memory and learning .
1. Neuropharmacological Effects
Research indicates that compounds with similar structures can enhance cognitive function by acting as positive allosteric modulators of the M1 receptor. For instance, a related compound demonstrated an EC50 value of 0.36 μM for M1 activation, suggesting that this compound may exhibit comparable potency .
2. Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of isoxazole derivatives. Compounds structurally related to this compound have shown significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. For example, derivatives with similar isoxazole structures exhibited moderate to high activity against Staphylococcus aureus and Escherichia coli .
| Compound | Activity Against E. coli | Activity Against S. aureus |
|---|---|---|
| N-(4-Methylisoxazole) | Moderate | High |
| N-(5-Methylisoxazole) | High | Moderate |
3. Case Studies
In a study exploring the efficacy of similar compounds in treating Alzheimer's disease, it was found that specific modifications to the isoxazole ring significantly influenced both potency and selectivity for the M1 receptor . Such findings indicate that this compound may be a promising candidate for further development in neurodegenerative disease therapies.
Safety and Toxicology
While the biological activities are promising, safety assessments are crucial. The toxicological profile of similar compounds has indicated low toxicity in vitro; however, comprehensive in vivo studies are necessary to ascertain the safety of this compound.
Q & A
Q. What are the optimal synthetic routes for N-((5-methylisoxazol-4-yl)methyl)-2-(pyridin-3-yl)acetamide, and what reagents are critical for high yield?
The synthesis typically involves multi-step reactions:
- Isoxazole ring formation : Cyclization of nitrile oxides with alkynes/alkenes under controlled conditions (e.g., using hydroxylamine derivatives).
- Coupling with pyridine derivatives : Amide bond formation via carbodiimide coupling reagents (e.g., DCC or EDC) with catalysts like DMAP to enhance efficiency.
- Purification : Column chromatography or recrystallization to isolate the final product. Key reagents include DCC, DMAP, and solvents like dichloromethane or DMF. Reaction progress is monitored via TLC and HPLC .
Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions and stereochemistry.
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).
- Elemental Analysis : Ensures purity and correct stoichiometry .
Q. What in vitro assays are recommended for initial biological screening of this compound?
- Enzyme inhibition assays : Target-specific kinases or receptors (e.g., tyrosine kinases) using fluorescence-based or radiometric methods.
- Cell viability assays : MTT or resazurin assays to assess cytotoxicity in cancer cell lines.
- Antimicrobial screening : Broth microdilution for MIC determination against bacterial/fungal strains. Include positive controls (e.g., doxorubicin for cytotoxicity, ciprofloxacin for antimicrobials) .
Advanced Research Questions
Q. How can researchers evaluate structure-activity relationships (SAR) for this compound's kinase inhibition properties?
- Systematic substitution : Modify the isoxazole methyl group, pyridine ring substituents, or acetamide linker.
- In vitro profiling : Test analogs against a panel of kinases (e.g., EGFR, VEGFR) using competitive binding assays.
- Computational docking : Compare binding poses in kinase active sites (e.g., using AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with catalytic lysine residues) .
Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy observed for this compound?
- Pharmacokinetic studies : Measure bioavailability, half-life, and tissue distribution via LC-MS/MS.
- Metabolite identification : Use hepatic microsomes or in vivo samples to detect rapid metabolism of key functional groups.
- Orthogonal assays : Validate target engagement using cellular thermal shift assays (CETSA) or bioluminescence resonance energy transfer (BRET) .
Q. How can computational methods predict off-target effects or toxicity early in development?
- PASS program : Predict biological activity spectra, including anti-targets (e.g., hERG channel inhibition).
- QSAR modeling : Corrogate structural descriptors (e.g., logP, polar surface area) with toxicity endpoints (e.g., hepatotoxicity).
- Molecular dynamics simulations : Assess compound stability in off-target binding pockets (e.g., cytochrome P450 enzymes) .
Q. What experimental designs optimize reaction conditions for large-scale synthesis while maintaining purity?
- Design of Experiments (DOE) : Vary temperature, solvent polarity (e.g., THF vs. acetonitrile), and catalyst loading to identify robust parameters.
- In-line monitoring : Use PAT tools like ReactIR to track intermediate formation in real time.
- Green chemistry principles : Substitute hazardous solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
